molecular formula C11H14N2O3 B1484017 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 2091712-81-9

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B1484017
CAS No.: 2091712-81-9
M. Wt: 222.24 g/mol
InChI Key: BHPZLERFUFXGGD-UHFFFAOYSA-N
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Description

“2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid” is a complex organic compound. It’s a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for this compound was not found in the available resources.


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can participate in a variety of chemical reactions. These include reactions with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to form pyrazoles . Specific reaction details for this compound were not found in the available resources.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Cross-Coupling Reactions for Condensed Pyrazoles

    Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used in Sonogashira-type cross-coupling reactions with various alkynes to produce 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These intermediates were then cyclized to yield various condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and pyrano[4,3-c]pyrazol-4(2H)-ones, demonstrating the utility of these reactions in synthesizing complex pyrazole-based structures (Eglė Arbačiauskienė et al., 2011).

  • Peptide Bond Replacements

    The use of 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids as peptide bond replacements has been studied, illustrating the role of pyrazole derivatives in mimicking peptide structures and potentially modifying biological activity (Raymond C. F. Jones et al., 2011).

  • Green Synthesis of Pyrazoles

    A green, solvent-free synthesis approach has been developed for pyrano[2,3-c]-pyrazoles, highlighting an environmentally friendly method for generating these compounds (H. Al-Matar et al., 2010).

  • Heterocyclic Compound Formation

    Studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones have led to the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]-pyridazinone derivatives, showcasing the versatility of these reactions in constructing complex heterocycles (A. Şener et al., 2002).

Future Directions

The synthesis of pyrazole derivatives, including “2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid”, has seen significant progress in recent years, particularly with the integration of green methodologies. Future research directions include the development of more efficient synthesis techniques and the exploration of their biological activities .

Mechanism of Action

Properties

IUPAC Name

2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)10-8-6-16-4-3-9(8)12-13(10)5-7-1-2-7/h7H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPZLERFUFXGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3COCCC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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